molecular formula C24H25Cl2N3O4 B5323525 5-(3,4-dichlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(1-piperazinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

5-(3,4-dichlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(1-piperazinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B5323525
M. Wt: 490.4 g/mol
InChI Key: YCTJDOFWKUQAKX-LSDHQDQOSA-N
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Description

This compound is a pyrrol-2-one derivative characterized by a 3,4-dichlorophenyl group at position 5, a 4-methoxybenzoyl moiety at position 4, and a piperazinyl-ethyl substituent at position 1. The piperazinyl-ethyl chain likely enhances water solubility compared to analogs with more lipophilic substituents .

Properties

IUPAC Name

(4E)-5-(3,4-dichlorophenyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(2-piperazin-1-ylethyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25Cl2N3O4/c1-33-17-5-2-15(3-6-17)22(30)20-21(16-4-7-18(25)19(26)14-16)29(24(32)23(20)31)13-12-28-10-8-27-9-11-28/h2-7,14,21,27,30H,8-13H2,1H3/b22-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTJDOFWKUQAKX-LSDHQDQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCNCC3)C4=CC(=C(C=C4)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCNCC3)C4=CC(=C(C=C4)Cl)Cl)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dichlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(1-piperazinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Pyrrol-2-one Core: This step might involve the cyclization of appropriate precursors under acidic or basic conditions.

    Functional Group Introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while nucleophilic substitution of the halogens could yield various substituted derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: The compound may exhibit biological activity, such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.

Medicine

    Pharmacological Studies: The compound could be studied for its potential therapeutic effects and mechanisms of action in various diseases.

Industry

    Material Science: The compound’s unique structure may make it useful in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(3,4-dichlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(1-piperazinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one would depend on its specific biological target. Potential mechanisms could include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It could interact with cellular receptors, altering signal transduction pathways.

    DNA Interaction: The compound might intercalate into DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Substituents (Position 5) Substituents (Position 1) Molecular Weight (g/mol) Melting Point (°C) Yield (%) Notable Features
Target Compound 3,4-Dichlorophenyl 2-(1-Piperazinyl)ethyl ~516.3* N/A N/A High polarity due to Cl and piperazine
Compound 18 4-Ethylphenyl 2-Hydroxypropyl 380.18 243–245 5 Low yield, moderate lipophilicity
Compound 20 4-tert-Butylphenyl 2-Hydroxypropyl 408.21 263–265 62 High yield, bulky tert-butyl group
Compound 21 4-Dimethylaminophenyl 2-Hydroxypropyl ~393.4 N/A N/A Electron-donating dimethylamino group
5-(3-Chlorophenyl)-... () 3-Chlorophenyl 5-Methyl-isoxazol-3-yl ~428.8 N/A N/A Isoxazole ring enhances rigidity
5-(3,4-Dimethoxyphenyl)-... () 3,4-Dimethoxyphenyl 1,3,4-Thiadiazol-2-yl ~463.5 N/A N/A Thiadiazole moiety increases lipophilicity

*Calculated based on formula.

Key Observations:

Substituent Effects on Solubility :

  • The target compound’s piperazinyl-ethyl chain likely improves aqueous solubility compared to analogs with hydroxypropyl (e.g., Compounds 18, 20) or heterocyclic substituents (e.g., thiadiazole in ) .
  • The 4-methoxybenzoyl group balances lipophilicity, whereas the dichlorophenyl group may reduce solubility due to halogenation .

In contrast, electron-donating groups (e.g., dimethylamino in Compound 21) may alter charge distribution and metabolic stability . Bulky substituents like tert-butyl (Compound 20) could hinder molecular packing, as reflected in its high melting point (263–265°C) .

Synthetic Accessibility :

  • Yields vary significantly: Compound 20 (62%) vs. Compound 18 (5%), highlighting the impact of substituent reactivity on cyclization efficiency .

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